7,8-Dioxabicyclo[4.2.1]nonane
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Overview
Description
7,8-Dioxabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C₇H₁₂O₂ It is characterized by a unique structure that includes a bicyclic framework with two oxygen atoms forming a bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
7,8-Dioxabicyclo[4.2.1]nonane can be synthesized through several methods. One common approach involves the reduction of its bromo derivative using tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane . This method has been shown to be effective in producing the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and reduction reactions are applicable. Industrial-scale production would likely involve optimizing the reaction conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions, such as the one used in its synthesis, are common.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tributyltin hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction typically results in the formation of the parent hydrocarbon.
Scientific Research Applications
7,8-Dioxabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 7,8-Dioxabicyclo[4.2.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, its neuroprotective activities have been studied in relation to human monoamine oxidases (MAO) A and B, as well as acetyl and butyryl cholinesterases (ChE) . The compound’s structure allows it to inhibit these enzymes, which are involved in various neurological processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dioxabicyclo[3.2.1]octane
- 8,9-Dioxabicyclo[5.2.1]decane
- 2,8-Dioxabicyclo[3.3.1]nonane
Uniqueness
7,8-Dioxabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of two oxygen atoms forming a bridge. This structure imparts distinctive chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
68525-35-9 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
7,8-dioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-5-6(3-1)8-9-7/h6-7H,1-5H2 |
InChI Key |
LKNKAJUDGBRRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(C1)OO2 |
Origin of Product |
United States |
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